molecular formula C9H13NO2 B6593069 5,5-Dicyclopropyl-1,3-oxazolidin-2-one CAS No. 35200-91-0

5,5-Dicyclopropyl-1,3-oxazolidin-2-one

Cat. No. B6593069
CAS RN: 35200-91-0
M. Wt: 167.20 g/mol
InChI Key: NIYHYQZQAWFWMW-UHFFFAOYSA-N
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Description

5,5-Dicyclopropyl-1,3-oxazolidin-2-one is an organic compound with the chemical formula C10H15NO2. The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry .


Synthesis Analysis

The synthesis of oxazolidin-2-ones derivatives was carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium . An efficient synthesis of 5,5-diallyl-substituted oxazolidinone derivatives, based on reductive diallylation of available α-amino acids, was developed .


Molecular Structure Analysis

The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as chiral auxiliary in stereoselective transformations . The molecular weight of 5,5-Dicyclopropyl-1,3-oxazolidin-2-one is 167.20 g/mol.


Chemical Reactions Analysis

Oxazolidin-2-ones are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs . For instance, the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds was reported, based on a combination of an asymmetric aldol and a modified Curtius protocol .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 5,5-Dicyclopropyl-1,3-oxazolidin-2-one is not mentioned in the search results, it’s worth noting that oxazolidin-2-ones are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .

properties

IUPAC Name

5,5-dicyclopropyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-8-10-5-9(12-8,6-1-2-6)7-3-4-7/h6-7H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYHYQZQAWFWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CNC(=O)O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305789
Record name 5,5-dicyclopropyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dicyclopropyl-1,3-oxazolidin-2-one

CAS RN

35200-91-0
Record name NSC171678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-dicyclopropyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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